molecular formula C16H12N4O5 B564539 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide CAS No. 1159977-29-3

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide

Cat. No.: B564539
CAS No.: 1159977-29-3
M. Wt: 340.295
InChI Key: XOGMKERMQVKVPW-UHFFFAOYSA-N
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Description

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide, also known as this compound, is a useful research compound. Its molecular formula is C16H12N4O5 and its molecular weight is 340.295. The purity is usually 95%.
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Scientific Research Applications

  • Fire and Heat Resistant Laminating Resins : Maleimide derivatives, produced by reacting aminophenoxy cyclotriphosphazenes with maleic anhydride, have been found to create polymers with significant heat and fire-resistant properties. These properties make them suitable for use as impregnants of fabrics (Kumar, Fohlen, & Parker, 1983).

  • Herbicide Antidotes : N-Phenyl-maleimides, isomaleimides, and maleamic acids have been studied as potential herbicides and antidotes, highlighting their interaction with tissue thiols (Kirino, Rubin, & Casida, 1985).

  • Peptide Synthesis : Maleimido acids have been utilized in peptide synthesis. The carboxyl group of maleimido acids can be activated for amide or peptide synthesis, indicating their utility in creating a range of biochemical conjugates (Keller & Rudinger, 1975).

  • Photosensitizers in Cancer Research : β-Maleimide substituted meso-arylporphyrins have shown potential as photosensitizers in cancer research. They retain the ability to absorb light and generate reactive oxygen species upon photoactivation, which is crucial in photodynamic therapy (Ol’shevskaya et al., 2019).

  • Antifungal Activity : Maleimide derivatives have been isolated from marine sponges and evaluated for their antifungal properties, indicating potential applications in antifungal drug development (Wattanadilok et al., 2007).

  • High-Performance Polymers : Studies on the thermal cure and heat-resistant properties of maleimide monomers have demonstrated their potential for creating high-performance polymers, suitable for applications requiring exceptional thermal stability (Luo, Wei, Liu, & Zhao, 2007).

  • Protein Cross-Linking : Maleimide reagents have been examined for potential use in cross-linking amino and thiol groups in proteins, indicating their applicability in bioconjugation and protein engineering (Smyth & Tuppy, 1968).

Properties

IUPAC Name

2-(3,4-dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c17-7-10-11(8-18)16(25)9(5-12(10)21)6-13(22)19-3-4-20-14(23)1-2-15(20)24/h1-2,5,21,25H,3-4,6H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGMKERMQVKVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCNC(=O)CC2=CC(=C(C(=C2O)C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652546
Record name 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-29-3
Record name 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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